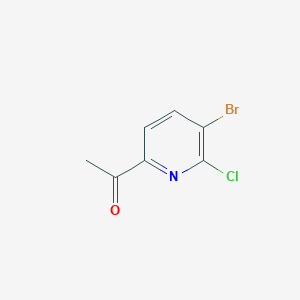

1-(5-Bromo-6-chloropyridin-2-yl)ethanone

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in both natural and synthetic organic chemistry. aobchem.com Its presence is notable in a wide range of biologically active compounds, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids such as nicotine. aobchem.com In the pharmaceutical industry, the pyridine ring is considered a "privileged scaffold" because its derivatives have been shown to interact with a multitude of biological targets, leading to the development of numerous therapeutic agents. aobchem.comaobchem.com.cn

The significance of pyridine and its derivatives in organic synthesis is multifaceted. They are not only key components of target molecules but also serve as important ligands for organometallic compounds, catalysts in asymmetric synthesis, and specialized solvents. aobchem.com The nitrogen atom in the pyridine ring imparts a degree of basicity and polarity, influencing the molecule's solubility and its ability to participate in hydrogen bonding. Furthermore, the aromatic system is susceptible to various substitution reactions, allowing for the strategic introduction of different functional groups to modulate the molecule's steric and electronic properties. aobchem.com

Role of Halogenation in Modulating Reactivity and Synthetic Utility of Heterocyclic Compounds

Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecular structure, is a fundamental strategy in organic synthesis for modulating the reactivity of heterocyclic compounds. bldpharm.com The presence of halogen atoms on a pyridine ring significantly alters its electronic properties. Due to their electronegativity, halogens withdraw electron density from the ring, which can influence the regioselectivity of subsequent reactions. researchgate.net

The primary utility of halogenated heterocycles lies in their capacity to act as precursors in a vast number of cross-coupling reactions. jennysynth.com Carbon-halogen bonds, particularly C-Br and C-Cl, are ideal handles for forming new carbon-carbon and carbon-heteroatom bonds through powerful catalytic methods like the Suzuki, Stille, and Sonogashira reactions. researchgate.netjennysynth.com This capability allows chemists to construct complex molecular frameworks from simpler, halogenated building blocks. The identity of the halogen also plays a crucial role; for instance, the bond strength decreases down the group (C-Cl > C-Br > C-I), affecting the reactivity in catalytic cycles. The "heavy atom effect" of bromine and iodine can also influence the photophysical properties of molecules, which is relevant in materials science applications. researchgate.net

Overview of 1-(5-Bromo-6-chloropyridin-2-yl)ethanone within the Landscape of Substituted Pyridine Chemistry

Within the diverse family of halogenated pyridines, this compound represents a highly functionalized and synthetically valuable intermediate. This compound, identified by its CAS Number 1256805-46-5, possesses a unique substitution pattern that offers multiple avenues for chemical modification. aobchem.com The presence of two different halogen atoms, bromine at the 5-position and chlorine at the 6-position, provides the potential for regioselective cross-coupling reactions, as the C-Br bond is typically more reactive than the C-Cl bond under many palladium-catalyzed conditions.

The ethanone (B97240) (acetyl) group at the 2-position further enhances its synthetic utility. The ketone's carbonyl group can undergo a wide range of classical transformations, such as nucleophilic addition, reduction to an alcohol, or conversion to an imine. The adjacent methyl group is acidic and can be functionalized at the α-position, for example, through halogenation or condensation reactions. nih.gov This trifecta of reactive sites—the bromo, chloro, and acetyl groups—makes this compound a potent building block for constructing complex, highly substituted pyridine derivatives for screening in drug discovery and for the development of novel organic materials.

| Identifier | Value |

|---|---|

| CAS Number | 1256805-46-5 |

| Molecular Formula | C7H5BrClNO |

| Molecular Weight | 234.48 g/mol |

| MDL Number | MFCD18257824 |

Scope and Objectives of the Academic Research Outline for this compound

The objective of this article is to provide a focused academic overview of the chemical compound this compound. The scope is strictly limited to its chemical nature and its role within the broader context of synthetic organic chemistry. This review has synthesized foundational knowledge on the importance of the pyridine scaffold and the strategic use of halogenation to establish a framework for understanding the potential of this specific molecule. The article has detailed the known properties of this compound and contextualized its position as a modern, multifunctional building block for advanced chemical synthesis. The discussion is confined to the chemical structure, potential reactivity, and synthetic utility, without extending to biological activity or application-specific data that is not publicly documented.

Structure

3D Structure

Properties

CAS No. |

1256805-46-5 |

|---|---|

Molecular Formula |

C7H5BrClNO |

Molecular Weight |

234.48 g/mol |

IUPAC Name |

1-(5-bromo-6-chloropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-3H,1H3 |

InChI Key |

WAMKITFJSQGLOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=C(C=C1)Br)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 1 5 Bromo 6 Chloropyridin 2 Yl Ethanone

Reactivity Profile of the Ethanone (B97240) Functional Group

The ethanone substituent, an acetyl group, attached to the C2 position of the pyridine (B92270) ring, is a key site for chemical modification. Its carbonyl carbon is electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl group of the ethanone moiety is a classic electrophilic center. It readily undergoes nucleophilic addition reactions where a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, breaking the C=O pi bond and creating an alkoxide intermediate. Subsequent protonation (e.g., by a weak acid in the workup) yields the final addition product. Due to the electronegativity of the pyridine ring nitrogen and the halogen substituents, the electrophilicity of the carbonyl carbon in 1-(5-Bromo-6-chloropyridin-2-yl)ethanone is modulated, influencing its reactivity towards various nucleophiles.

Reduction Pathways Leading to Corresponding Alcohol Derivatives

The carbonyl of the ethanone group can be readily reduced to a secondary alcohol, yielding 1-(5-Bromo-6-chloropyridin-2-yl)ethanol (B12971580). This transformation is typically achieved using hydride-based reducing agents.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It is generally preferred for reducing ketones without affecting other functional groups that might be sensitive to more potent reagents. LiAlH₄ is a much stronger reducing agent and would also effectively carry out the reduction, usually in an ether solvent like THF or diethyl ether, but requires more stringent anhydrous conditions. The product of this reduction is the corresponding chiral alcohol, 1-(5-bromo-6-chloropyridin-2-yl)ethanol aobchem.com.

Table 1: Typical Conditions for the Reduction of this compound

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0-25 °C, 1-4 hours | 1-(5-Bromo-6-chloropyridin-2-yl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | THF/Diethyl Ether | 0 °C to room temperature, anhydrous, 1-3 hours | 1-(5-Bromo-6-chloropyridin-2-yl)ethanol |

This table presents plausible reaction conditions based on standard organic chemistry principles.

Condensation Reactions, such as Hydrazone Formation

The ethanone group can undergo condensation reactions with nitrogen-based nucleophiles like hydrazine (B178648) and its derivatives. The initial step is the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form a C=N double bond.

In the case of this compound, the reaction with hydrazine hydrate (B1144303) is expected to proceed beyond a simple hydrazone. The initial hydrazone intermediate can undergo an intramolecular cyclization. This type of reaction, known as a cyclocondensation, is a common method for synthesizing fused heterocyclic systems. The likely product is a 5-bromo-6-chloro-3-methylpyrazolo[1,5-a]pyridine, which is formed through an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the pyridine ring, followed by elimination. organic-chemistry.orgacs.orgnih.govrsc.orgnih.gov

Grignard Reactions for Carbonyl Functionalization

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with the ethanone group to form tertiary alcohols. This reaction is a powerful tool for creating new carbon-carbon bonds. chadsprep.com The reaction involves the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the carbonyl carbon. nih.gov Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the tertiary alcohol.

For this compound, the Grignard reaction must be conducted carefully. Grignard reagents can also potentially react with the halogen substituents on the pyridine ring, especially if the reaction is heated or if a catalyst is present. However, at low temperatures, the reaction is generally selective for the highly electrophilic carbonyl group. wikipedia.orggoogle.comgoogle.com

Table 2: Examples of Grignard Reactions with this compound

| Grignard Reagent | Solvent | Product (after acidic workup) |

| Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether | 2-(5-Bromo-6-chloropyridin-2-yl)propan-2-ol |

| Phenylmagnesium Bromide (PhMgBr) | THF | 1-(5-Bromo-6-chloropyridin-2-yl)-1-phenylethanol |

This table illustrates expected products from Grignard reactions based on the reactivity of the ethanone functional group.

Reactivity of the Halogen Substituents (Bromine and Chlorine) on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. youtube.com The presence of the electron-withdrawing acetyl group further activates the ring towards this type of reaction.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The chlorine atom at the C6 position and the bromine atom at the C5 position can be displaced by a variety of nucleophiles. In SNAr reactions on pyridine rings, positions 2, 4, and 6 are the most activated for substitution because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.

Therefore, the chlorine atom at the C6 position is significantly more reactive towards nucleophiles than the bromine atom at the C5 position. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate, followed by the departure of the halide ion to restore aromaticity. nih.gov

With Amines: Reaction with primary or secondary amines can lead to the formation of the corresponding 6-amino-5-bromopyridine derivatives. These reactions often require heat. researchgate.net

With Thiols: Thiolates (RS⁻) are excellent nucleophiles and can readily displace the C6-chloro substituent to form 6-(alkylthio)- or 6-(arylthio)pyridines.

With Alkoxides: Alkoxides (RO⁻) can react to form 6-alkoxy-5-bromopyridine derivatives, although this may require more forcing conditions compared to amines or thiols. nih.gov

Table 3: Predicted Products of Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Example | Predicted Major Product |

| Amine | Piperidine | 1-(5-Bromo-6-(piperidin-1-yl)pyridin-2-yl)ethanone |

| Thiol | Sodium thiophenoxide | 1-(5-Bromo-6-(phenylthio)pyridin-2-yl)ethanone |

| Alkoxide | Sodium methoxide | 1-(5-Bromo-6-methoxypyridin-2-yl)ethanone |

This table outlines the expected major products, assuming selective substitution at the more reactive C6 position.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of two distinct halogen atoms (bromine and chlorine) on the pyridine ring allows for selective functionalization.

The Suzuki-Miyaura coupling, which typically utilizes a palladium catalyst and an organoboron reagent, is a widely employed method for creating biaryl compounds. nih.gov The reactivity of the C-Br and C-Cl bonds in this substrate is different, with the C-Br bond generally being more reactive towards oxidative addition to the palladium catalyst. This differential reactivity allows for selective substitution at the 5-position of the pyridine ring. For instance, reaction with an arylboronic acid under appropriate conditions would be expected to yield the corresponding 5-aryl-6-chloropyridin-2-yl)ethanone derivative.

The Kumada coupling, employing a Grignard reagent and a palladium or nickel catalyst, offers an alternative route for C-C bond formation. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond would likely direct the initial coupling to the 5-position.

The choice of catalyst, ligands, base, and solvent system is crucial in controlling the selectivity and efficiency of these cross-coupling reactions. Research into the Suzuki-Miyaura reaction has shown that a variety of aryl and heteroaryl halides can be successfully coupled with heteroaryltrifluoroborates, highlighting the broad applicability of this methodology. nih.gov

Table 1: Comparison of Suzuki-Miyaura and Kumada Coupling

| Feature | Suzuki-Miyaura Coupling | Kumada Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Grignard Reagent (Organomagnesium halide) |

| Catalyst | Palladium or Nickel | Palladium or Nickel |

| Base | Typically required (e.g., carbonates, phosphates) | Not always necessary |

| Functional Group Tolerance | Generally high | More limited due to the high reactivity of Grignard reagents |

| Selectivity on Dihalogenated Substrates | Often allows for selective reaction at the more reactive halogen | Can also be selective, but the highly reactive nature of the Grignard reagent can sometimes lead to side reactions |

Metal-Halogen Exchange Reactions for Further Derivatization

Metal-halogen exchange is a fundamental transformation in organic synthesis that converts an aryl or vinyl halide into an organometallic species. This process is particularly useful for creating nucleophilic carbon centers that can then react with a variety of electrophiles. For this compound, this reaction offers a pathway to introduce a wide range of functional groups.

Typically, an organolithium reagent, such as n-butyllithium or tert-butyllithium, is used to effect the exchange at low temperatures. The bromine atom is significantly more susceptible to exchange than the chlorine atom due to the weaker C-Br bond. This selective exchange would generate a lithiated pyridine intermediate at the 5-position. This powerful nucleophile can then be trapped with various electrophiles, such as aldehydes, ketones, esters, or alkyl halides, to introduce new substituents.

A developed protocol for selective bromine-metal exchange on bromoheterocycles with acidic protons utilizes a combination of i-PrMgCl and n-BuLi, which can circumvent issues of intermolecular quenching that can occur with alkyllithium reagents alone. nih.gov This method has proven effective for a range of heterocyclic substrates. nih.gov

Electrophilic Aromatic Substitution Reactivity on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) is a classic reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com However, the pyridine ring is generally less reactive towards EAS than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of two halogen atoms and an acetyl group, all of which are deactivating, further reduces the electron density of the pyridine ring in this compound, making it highly resistant to electrophilic attack.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation typically require harsh conditions to proceed on such an electron-deficient pyridine ring. masterorganicchemistry.com The directing effects of the existing substituents would also need to be considered. The acetyl group is a meta-director, while the halogens are ortho, para-directors. In this specific molecule, the positions available for substitution are limited. Given the strong deactivation, forcing conditions would likely be required, and the reaction may not be regioselective or high-yielding.

Intramolecular Cyclization and Rearrangement Reactions Involving the Halogenated Pyridine Moiety

The structure of this compound, with its acetyl group and adjacent halogen, presents opportunities for intramolecular cyclization reactions. For example, under specific conditions, the enolate of the acetyl group could potentially act as a nucleophile, displacing the adjacent chlorine atom to form a fused ring system. However, the feasibility of such a reaction would depend on the reaction conditions and the relative activation barriers.

Rearrangement reactions, such as the "halogen dance," are also a possibility for halogenated pyridines. clockss.orgrsc.org This type of reaction involves the base-catalyzed migration of a halogen atom to a different position on the ring, often proceeding through a metalated intermediate. clockss.orgrsc.org While this has been observed in various bromopyridines, the specific substitution pattern and the presence of the acetyl group in this compound would influence the likelihood and outcome of such a rearrangement. rsc.org

Computational and Kinetic Studies of Reaction Mechanisms

Computational and kinetic studies can provide deep insights into the mechanisms of the reactions involving this compound. Quantum chemical calculations can be used to model the transition states and intermediates of reactions like cross-coupling and metal-halogen exchange, helping to explain the observed regioselectivity. For example, calculations could quantify the energy difference between the oxidative addition of a palladium catalyst to the C-Br versus the C-Cl bond, providing a theoretical basis for the selective functionalization at the 5-position.

Derivatives, Analogs, and Structure Reactivity Relationships of Halogenated Pyridinylethanones

Synthesis of Novel Derivatives Derived from 1-(5-Bromo-6-chloropyridin-2-yl)ethanone

The generation of new chemical entities from the parent compound can be systematically approached by modifying its core components.

The acetyl group at the C2 position of the pyridine (B92270) ring is a prime site for a variety of chemical modifications. Standard carbonyl chemistry allows for its conversion into a range of functional groups. For instance, the ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions.

Furthermore, the α-carbon of the ethanone (B97240) moiety can be functionalized. Halogenation of this position, for example, with bromine, yields an α-haloketone. These intermediates are highly reactive building blocks for the synthesis of various heterocyclic compounds. mdpi.com The reaction of α-haloketones with nucleophiles is a well-established method for constructing rings such as pyrroles, furans, and their fused derivatives. mdpi.com Another avenue involves the conversion of the ketone into an imine, followed by reduction (reductive amination) to introduce substituted amine functionalities. The carbonyl group can also undergo condensation reactions to form larger, more complex side chains.

Table 1: Potential Carbonyl Transformations of the Ethanone Side Chain

| Starting Functional Group | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| Ketone (C=O) | NaBH₄, MeOH | Secondary Alcohol (-CH(OH)CH₃) |

| Ketone (C=O) | Br₂, HBr | α-Bromoketone (-C(O)CH₂Br) |

| Ketone (C=O) | R-NH₂, NaBH₃CN | Secondary Amine (-CH(NHR)CH₃) |

| α-Bromoketone | N-Arylaminomethylenecyanoacetate | Substituted 3-Aminopyrrole |

The pyridine ring of this compound is adorned with two different halogens, offering the potential for selective functionalization. The carbon-bromine bond at the C5 position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at C6. nih.gov This reactivity difference allows for the selective replacement of the bromine atom.

Common cross-coupling reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) can be employed to introduce a wide variety of substituents at the C5 position. nih.govacs.org By carefully selecting catalysts, ligands, and reaction conditions, chemists can favor reaction at the C-Br bond while leaving the C-Cl bond intact. nih.govnsf.gov More forcing conditions can subsequently be used to functionalize the C6 position, allowing for the stepwise introduction of two different groups. Conversely, specific ligand and solvent systems can be used to enhance the reactivity of the C-Cl bond. nsf.gov

Table 2: Selective Cross-Coupling Reactions

| Position | Halogen | Coupling Reaction | Coupling Partner | Result |

|---|---|---|---|---|

| C5 | Bromo | Suzuki-Miyaura | Arylboronic Acid | 5-Aryl-6-chloropyridine derivative |

| C5 | Bromo | Sonogashira | Terminal Alkyne | 5-Alkynyl-6-chloropyridine derivative |

| C5 | Bromo | Buchwald-Hartwig | Amine/Amide | 5-Amino/Amido-6-chloropyridine derivative |

| C6 | Chloro | Suzuki-Miyaura | Arylboronic Acid | 5-Bromo-6-arylpyridine derivative |

The versatile functional handles on this compound can be used to construct or attach additional heterocyclic rings, leading to more complex and potentially bioactive molecules.

One strategy involves using the ethanone side chain as a synthon for ring formation. For instance, condensation of the acetyl group with reagents like hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) rings. As mentioned previously, conversion to an α-haloketone opens pathways to other heterocycles like indolizines through reaction with α-picoline. mdpi.com

A second approach is the de novo synthesis of a new ring fused to the existing pyridine. The classical Guareschi-Thorpe condensation, which reacts a cyanoacetamide with a 1,3-diketone, is a powerful method for creating substituted 2-pyridone rings. beilstein-journals.org Similar strategies could be adapted to build rings onto the parent scaffold.

A third, and very common, method is the direct attachment of pre-formed heterocyclic rings via cross-coupling reactions at the C5 or C6 positions. acs.org For example, a Suzuki-Miyaura coupling with a heterocyclic boronic acid (e.g., from a pyrimidine, indole, or pyrazole) can directly link the two ring systems. This modular approach is highly valuable in medicinal chemistry for rapidly generating libraries of analogs. acs.orgnih.gov

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The introduction of new substituents alters the electronic and steric properties of the molecule, which in turn influences the reactivity and selectivity of subsequent chemical transformations.

When a substituent is introduced, it can either donate or withdraw electron density, further modulating the reactivity of the ring. For example, replacing the C5-bromo substituent with an electron-donating group (e.g., an amino or methoxy (B1213986) group) via a Buchwald-Hartwig or similar reaction would increase the electron density of the ring, making it more susceptible to electrophilic attack and less so to nucleophilic attack. Conversely, adding another electron-withdrawing group would have the opposite effect. These electronic perturbations are critical for directing the outcome of subsequent reactions.

Steric hindrance plays a crucial role in the reactivity of substituted pyridines. thieme-connect.com In the parent molecule, the acetyl group at C2 and the chlorine atom at C6 flank the pyridine nitrogen. The bulk of these groups can impede the approach of reagents to the nitrogen atom or to the adjacent C3 position. rsc.orgnih.gov

This steric congestion can lower reaction rates and influence regioselectivity. researchgate.net For example, in a cross-coupling reaction, a bulky catalyst-ligand complex might favor reaction at the less hindered C5-bromo position over the more sterically encumbered C6-chloro position, even if electronic factors were similar. Similarly, if a large substituent is introduced at the C5 position, it can sterically shield the C6 position, making subsequent reactions at that site more difficult. mdpi.com Chemists can exploit these steric effects to achieve selective transformations on a poly-functionalized molecule. organic-chemistry.org

Comparative Analysis with Positional Isomers and Other Halopyridinylethanones

The reactivity and chemical behavior of halogenated pyridinylethanones are profoundly influenced by the specific arrangement of substituents on the pyridine ring. A comparative analysis of this compound with its positional isomers and other halopyridinylethanones highlights these critical structure-reactivity relationships.

Distinct Reactivity Profiles of Isomeric Forms (e.g., Bromine/Chlorine Positions)

The positions of the bromine and chlorine atoms on the pyridine ring create distinct electronic environments that dictate the molecule's reactivity, particularly in cross-coupling reactions. For instance, in the isomer 1-(5-Bromo-2-chloropyridin-3-yl)ethanone, the bromine at the C5 position is more susceptible to oxidative addition in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This is a common trait for halogens at the 3- and 5-positions of the pyridine ring. Conversely, the chlorine at the C2 position can act as a directing group and is known to stabilize intermediates in other types of reactions, such as Ullmann or Buchwald-Hartwig aminations.

The reactivity of the pyridine ring is generally decreased towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq However, it is highly reactive towards nucleophilic substitution, especially at the C2 and C4 positions, which are more electron-deficient. uoanbar.edu.iq The presence of electron-withdrawing halogen substituents further enhances this reactivity.

A comparison of the isomeric forms of bromo-chloro acetylpyridines demonstrates the critical role of substituent placement. While direct reactivity data for this compound is not extensively published, we can infer its behavior by examining related isomers.

| Isomer | Key Reactivity Features | Implied Reactivity of this compound |

| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | Bromine at C5 is reactive in Suzuki-Miyaura coupling. Chlorine at C2 can direct other coupling reactions. | The bromine at C5 is likely the more reactive site for similar cross-coupling reactions. The chlorine at C6 would also influence the electronic nature of the ring. |

| 1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-one | The acetyl group at C4 is adjacent to the electron-deficient C3 and C5 positions, potentially influencing its enolization and subsequent reactions. | The acetyl group at C2 in the target compound is adjacent to the nitrogen, which would significantly impact its acidity and reactivity. |

| 5-Acetyl-2-bromopyridine (B147078) | Used as a biochemical reagent and organic intermediate. chemicalbook.com The bromine at C2 is susceptible to nucleophilic substitution. | The chlorine at the 6-position in the target compound would likely be more labile to nucleophilic attack than the bromine at the 5-position due to its proximity to the electron-withdrawing nitrogen. |

Influence of Halogen Identity (Bromine vs. Chlorine vs. Fluorine) on Chemical Behavior

The identity of the halogen atom—bromine, chlorine, or fluorine—has a significant impact on the chemical behavior of pyridinylethanones due to differences in electronegativity and bond strength.

In general, the reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon more electrophilic.

However, in metal-catalyzed cross-coupling reactions, the reactivity order is often reversed (I > Br > Cl), reflecting the carbon-halogen bond strength. The weaker C-Br bond is more easily broken during oxidative addition to a metal catalyst than the stronger C-Cl bond.

The introduction of a fluorine atom, as seen in 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone, introduces further complexity. chemicalbook.comsigmaaldrich.com The high electronegativity of fluorine can significantly alter the electronic landscape of the pyridine ring, influencing both its reactivity and the acidity of adjacent protons.

| Halogen Property | Influence on Reactivity |

| Electronegativity (F > Cl > Br) | A more electronegative halogen increases the electrophilicity of the attached carbon, favoring nucleophilic aromatic substitution. uoanbar.edu.iq |

| Carbon-Halogen Bond Strength (C-F > C-Cl > C-Br) | Weaker bonds (like C-Br) are more readily cleaved in oxidative addition steps of cross-coupling reactions. |

| Leaving Group Ability in SNAr | The order is typically F > Cl > Br, as the stability of the intermediate is the key factor, not the leaving group's stability in isolation. |

Design Principles for Tailoring Reactivity and Synthetic Applications of Analogous Compounds

The insights gained from comparative analyses of halopyridinylethanones allow for the development of design principles to tailor the reactivity and synthetic applications of analogous compounds.

A key strategy involves the rational design of phosphine (B1218219) reagents to achieve selective halogenation of pyridines. nih.govresearchgate.netchemrxiv.org By tuning the electronic properties of the phosphine ligands, the corresponding phosphonium (B103445) salts can be made more reactive towards halide nucleophiles, enabling halogenation at specific positions. nih.govresearchgate.netchemrxiv.org Computational studies have indicated that these reactions often proceed through a stepwise SNAr pathway, with phosphine elimination being the rate-determining step. nih.govresearchgate.net

Furthermore, the strategic placement of activating or deactivating groups, including different halogens, can be used to direct subsequent functionalization. For example, a more labile halogen can be selectively replaced via a cross-coupling reaction, leaving other halogens intact for later transformations. This orthogonal reactivity is a cornerstone of modern synthetic strategy.

The development of structure-activity relationships (SAR) is crucial in medicinal chemistry and drug design for creating molecules with desired biological activities. mdpi.comdrugdesign.orgbohrium.comnih.govnih.gov Understanding how the position and identity of halogens affect the antiproliferative activity of pyridine derivatives, for instance, can guide the synthesis of new potential therapeutic agents. mdpi.com While some studies suggest that halogen atoms can decrease antiproliferative activity in certain pyridine derivatives, they remain essential intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netmdpi.com

Ultimately, the ability to predictably control the reactivity of halogenated pyridines through the careful selection of isomers and halogen types is a powerful tool for chemists in a wide range of fields.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The presence of multiple reactive sites in 1-(5-Bromo-6-chloropyridin-2-yl)ethanone allows for its elaboration into a variety of heterocyclic scaffolds. The ketone functionality can undergo classical carbonyl chemistry, while the halogen atoms on the pyridine (B92270) ring are amenable to various cross-coupling reactions and nucleophilic substitutions, providing a platform for molecular diversification.

Construction of Pyrazole (B372694) and Pyrazolidine Derivatives

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comijcrt.org While this compound is not a 1,3-dicarbonyl compound itself, it can serve as a precursor to such an intermediate. For instance, Claisen condensation with an appropriate ester would introduce the second carbonyl group, setting the stage for cyclization with hydrazine to form the corresponding pyrazole ring. The resulting pyrazole would bear the 5-bromo-6-chloropyridin-2-yl substituent, a valuable handle for further functionalization.

A general approach to pyrazole synthesis from ketones involves their conversion to 1,3-diketones, which are then reacted with hydrazine. mdpi.com This method allows for the creation of a wide range of substituted pyrazoles.

| Reactant 1 | Reactant 2 | Product | Reference |

| Ketone | Acid Chloride | 1,3-Diketone | mdpi.com |

| 1,3-Diketone | Hydrazine | Pyrazole | mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline | mdpi.com |

Pyrazolidine derivatives, which are saturated analogs of pyrazoles, can also be synthesized. A common method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, which can be prepared from the starting ketone through an aldol (B89426) condensation reaction.

Synthesis of Thiazole (B1198619) and Triazole Containing Scaffolds

The Hantzsch thiazole synthesis is a well-established method for the construction of the thiazole ring, involving the reaction of an α-haloketone with a thioamide. researchgate.netkuey.netbepls.com this compound can be readily converted to the corresponding α-haloketone by reaction with a halogenating agent such as N-bromosuccinimide. Subsequent reaction with a thioamide would yield a thiazole derivative bearing the substituted pyridine ring. This approach offers a straightforward route to highly functionalized thiazoles. researchgate.netkuey.net

The synthesis of triazoles can be achieved through various methods, including the [3+2] cycloaddition of an azide (B81097) with an alkyne. mdpi.comfrontiersin.orgresearchgate.netscispace.comresearchgate.net The acetyl group of this compound can be transformed into an alkyne functionality through a series of standard organic transformations. This would then allow for a click reaction with an azide to form the 1,2,3-triazole ring.

A general scheme for Hantzsch thiazole synthesis is presented below:

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Haloketone | Thioamide | Thiazole | researchgate.netkuey.netbepls.com |

Formation of Imidazopyridine Systems

Imidazopyridines are a class of fused heterocyclic compounds with significant biological activity. rsc.orgbio-conferences.orgnih.govnih.govacs.org While the most common synthetic route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone, alternative strategies can be envisioned starting from this compound. bio-conferences.org For example, conversion of the acetyl group to an amino group, followed by intramolecular cyclization strategies, could potentially lead to the formation of imidazopyridine scaffolds. Patent literature describes the reaction of a related 2-amino-3-bromo-5-chloropyridine (B1272082) with a bromo-ketone to form an imidazopyridine derivative, highlighting the utility of such halogenated pyridines in the synthesis of these fused systems.

Enabling Fragment in Cascade and Multicomponent Reactions for Molecular Complexity

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, are powerful tools for the rapid construction of complex molecules. nih.govacs.orgtandfonline.comacs.orgbeilstein-journals.orgresearchgate.net The structural features of this compound make it an attractive component for such reactions.

For instance, the ketone functionality can participate in a variety of MCRs, such as the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, to generate highly substituted heterocyclic rings in a single step. The presence of the bromo and chloro substituents provides additional opportunities for post-MCR modifications, further increasing molecular diversity. While specific examples involving this exact compound are not prevalent in the literature, the general reactivity of pyridyl ketones in MCRs suggests its potential in this area. acs.org

Utility in the Construction of Advanced Organic Materials

The unique electronic and structural properties of the 5-bromo-6-chloropyridin-2-yl moiety make it a promising building block for the development of advanced organic materials.

Monomer and Polymer Precursors

The reactive handles on this compound allow for its incorporation into polymeric structures. For example, the ketone can be converted into a polymerizable group, such as a vinyl or acrylate (B77674) moiety. mdpi.comrsc.org The resulting monomer could then be polymerized to yield a functional polymer with pendant pyridyl units. The bromine and chlorine atoms on the pyridine ring could serve as sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. Pyridyl-containing polymers have shown promise in a variety of applications, including as electrochromic materials and in controlled drug release systems. mdpi.comnih.govkoreascience.kr The introduction of the bromo-chloro-pyridyl ketone motif could lead to polymers with novel electronic and photophysical properties.

Building Blocks for Self-Assembled Systems

The molecular architecture of this compound makes it a promising candidate as a foundational unit, or building block, for the construction of more complex, ordered supramolecular structures through self-assembly. The process of self-assembly relies on non-covalent interactions between individual molecules, leading to the spontaneous formation of larger, well-defined aggregates. The specific functional groups present on the this compound scaffold—the pyridine nitrogen, the acetyl group, and the halogen substituents—provide multiple potential points of interaction for directing such assembly.

The pyridine nitrogen atom, with its available lone pair of electrons, is a primary site for coordination to metal ions. This interaction is a fundamental principle in the design of metallosupramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). mdpi.com By acting as a monodentate or potentially a bridging ligand, this compound can link metal centers into one-, two-, or three-dimensional networks. The geometry of the resulting self-assembled system is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the pyridine-based ligand.

The acetyl group at the 2-position of the pyridine ring can also participate in coordination, potentially acting in concert with the pyridine nitrogen to form a bidentate chelate. Such chelation can enhance the stability of the resulting metal complexes. nih.gov Furthermore, the oxygen atom of the acetyl group can act as a hydrogen bond acceptor, facilitating the formation of extended networks through hydrogen bonding interactions. researchgate.net

The bromo and chloro substituents on the pyridine ring are not merely passive groups; they can actively participate in directing self-assembly through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair on a nitrogen or oxygen atom. The strength and directionality of these interactions can be fine-tuned, offering a powerful tool for crystal engineering and the design of supramolecular structures. nih.gov

The interplay of these various non-covalent forces—coordination, hydrogen bonding, and halogen bonding—can lead to the formation of intricate and highly ordered self-assembled systems. While specific studies on the self-assembly of this compound are not extensively documented, the principles derived from related pyridine and bipyridine systems strongly suggest its potential in this field. researchgate.netub.edu The combination of a robust coordination site, a hydrogen-bonding capable group, and halogen bond donors within a single, relatively rigid molecule makes it a versatile component for the bottom-up construction of novel functional materials.

Interactive Data Table: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Functional Group | Type of Interaction | Potential Role in Self-Assembly |

| Pyridine Nitrogen | Metal Coordination | Primary binding site for metal ions to form coordination polymers or MOFs. mdpi.com |

| Pyridine Nitrogen | Hydrogen Bonding | Can act as a hydrogen bond acceptor. |

| Acetyl Group (Oxygen) | Metal Coordination | Can act as a secondary coordination site, leading to chelation. nih.gov |

| Acetyl Group (Oxygen) | Hydrogen Bonding | Acts as a hydrogen bond acceptor. researchgate.net |

| Bromo Substituent | Halogen Bonding | Can act as a halogen bond donor to direct crystal packing. nih.gov |

| Chloro Substituent | Halogen Bonding | Can act as a halogen bond donor, contributing to the overall supramolecular architecture. nih.gov |

Advanced Spectroscopic and Crystallographic Investigations of 1 5 Bromo 6 Chloropyridin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 1-(5-Bromo-6-chloropyridin-2-yl)ethanone, both ¹H and ¹³C NMR would provide crucial information regarding its molecular framework.

Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

No specific, experimentally determined ¹H and ¹³C NMR data for this compound have been found in the reviewed literature. However, based on the chemical structure, the following table outlines the expected ¹H and ¹³C NMR signals. The predicted chemical shifts are based on general principles of NMR spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ (ethanone) | ~2.5 - 2.7 | Singlet (s) | ~25 - 30 |

| C=O (ethanone) | - | - | ~195 - 205 |

| Pyridine (B92270) H-3 | ~7.8 - 8.2 | Doublet (d) | ~125 - 130 |

| Pyridine H-4 | ~7.9 - 8.3 | Doublet (d) | ~140 - 145 |

| Pyridine C-2 | - | - | ~150 - 155 |

| Pyridine C-5 | - | - | ~118 - 123 |

| Pyridine C-6 | - | - | ~145 - 150 |

Disclaimer: The data in this table are theoretical predictions and have not been experimentally verified for this compound.

The protons on the pyridine ring (H-3 and H-4) would be expected to appear as doublets due to coupling with each other. The methyl protons of the ethanone (B97240) group would appear as a singlet as they have no adjacent protons. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal. The carbons bearing the bromine and chlorine atoms would also exhibit characteristic chemical shifts influenced by the electronegativity and anisotropic effects of the halogens.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While no 2D NMR spectra for this compound are available, these techniques would be invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Would confirm the coupling between the H-3 and H-4 protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals to their directly attached carbon atoms, for instance, linking the methyl proton singlet to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. For example, correlations would be expected between the methyl protons and the carbonyl carbon, as well as the C-2 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. A NOESY spectrum could show a correlation between the methyl protons and the H-3 proton of the pyridine ring, which would help to confirm the orientation of the acetyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of a molecule.

Characteristic Absorption Frequencies of the Ethanone and Pyridine Moieties

Specific experimental IR and Raman data for this compound are not available. However, the expected characteristic vibrational frequencies can be predicted.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group/Moiety | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Ethanone (C=O) | Stretching | ~1700 - 1720 | Medium |

| Pyridine Ring | C=C/C=N Stretching | ~1550 - 1600 | Strong |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | Medium |

| C-H (Methyl) | Stretching | ~2850 - 3000 | Medium |

| C-Cl | Stretching | ~600 - 800 | Strong |

| C-Br | Stretching | ~500 - 600 | Strong |

Disclaimer: The data in this table are theoretical predictions and have not been experimentally verified for this compound.

The most prominent peak in the IR spectrum would likely be the strong absorption from the carbonyl (C=O) stretch of the ethanone group. The Raman spectrum would be expected to show strong signals for the pyridine ring vibrations and the carbon-halogen stretches.

Detection and Analysis of Intermolecular Hydrogen Bonding and Other Interactions

In the solid state, intermolecular interactions can influence the vibrational spectra. While no crystallographic data is available to confirm the presence of such interactions for this compound, weak intermolecular hydrogen bonds of the C-H···O or C-H···N type could potentially exist. These interactions would typically lead to slight shifts in the frequencies of the involved vibrational modes, particularly the C-H and C=O stretching frequencies, when comparing the solid-state spectrum to a solution-state spectrum. However, without experimental data, this remains speculative.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Although a specific mass spectrum for this compound is not published, the expected key features can be deduced. The molecular formula is C₇H₅BrClNO, leading to a monoisotopic mass of approximately 232.93 u.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of both bromine and chlorine.

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotopes | Relative Abundance |

| [M]⁺ | ³⁵Cl, ⁷⁹Br | ~75% |

| [M+2]⁺ | ³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br | ~100% |

| [M+4]⁺ | ³⁷Cl, ⁸¹Br | ~25% |

Disclaimer: The relative abundances are approximate and based on the natural isotopic abundances of chlorine and bromine.

The fragmentation pattern would likely involve the loss of the methyl group (•CH₃) to form a stable acylium ion, followed by subsequent losses of CO, Br, and Cl. The cleavage of the C-Br and C-Cl bonds would also be expected fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is currently no publicly available high-resolution mass spectrometry (HRMS) data for this compound. Such data is crucial for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within a few parts per million. While standard mass spectrometry data may be available in commercial contexts, the high-precision data from HRMS, essential for distinguishing between compounds with the same nominal mass, has not been reported in peer-reviewed literature or public spectral databases.

Elucidation of Fragmentation Pathways

The elucidation of fragmentation pathways through techniques such as tandem mass spectrometry (MS/MS) is a powerful tool for structural characterization. This analysis involves the isolation and fragmentation of the molecular ion to produce a series of daughter ions, offering insights into the molecule's connectivity and the relative stability of its substructures. For this compound, no studies detailing these fragmentation patterns have been published. Consequently, a definitive map of its fragmentation behavior under mass spectrometric conditions cannot be constructed.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific databases has yielded no published crystal structure for this compound. The absence of this data precludes any detailed discussion of its solid-state properties as outlined in the following sections.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Without a solved crystal structure, fundamental crystallographic parameters such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound are unknown.

Precise Molecular Geometry, Bond Lengths, Bond Angles, and Torsion Angles

The precise bond lengths, bond angles, and torsion angles that define the molecular geometry of this compound in the solid state are not available. This information is fundamental to understanding the molecule's conformation and steric and electronic properties.

Analysis of Intramolecular and Intermolecular Interactions

A detailed analysis of the non-covalent interactions that govern the crystal packing, such as hydrogen bonding, halogen bonding (involving the bromine and chlorine atoms), π-π stacking interactions between the pyridine rings, and potential Cl...Cl interactions, is entirely dependent on the availability of a crystal structure. As no such structure has been reported, this analysis cannot be performed.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Crystal Packing Efficiency

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the input of a crystallographic information file (.cif), which is generated from SC-XRD data. Due to the lack of a crystal structure for this compound, a Hirshfeld surface analysis and the subsequent quantification of its intermolecular contacts and crystal packing efficiency are not possible.

Theoretical and Computational Chemistry of 1 5 Bromo 6 Chloropyridin 2 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)

Detailed quantum chemical calculations, which form the bedrock of a modern understanding of a molecule's properties, are not available for 1-(5-Bromo-6-chloropyridin-2-yl)ethanone. Such studies would typically involve:

Optimized Geometries and Conformational Analysis

The determination of the most stable three-dimensional arrangement of atoms, or its optimized geometry, is the first step in any computational study. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. A conformational analysis would further explore different spatial arrangements of the ethanone (B97240) group relative to the pyridine (B92270) ring, identifying the most energetically favorable conformers. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Band Gap

The electronic properties of a molecule are dictated by its molecular orbitals. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide key insights into the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the surface of this compound. This color-coded map would highlight regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, the MEP would be invaluable in predicting how it would interact with biological targets or other reagents in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis would offer a detailed picture of the bonding and electronic interactions within this compound. This analysis would quantify the delocalization of electron density between filled and empty orbitals, providing insights into hyperconjugative interactions and intramolecular charge transfer. Such information is fundamental to understanding the molecule's stability and the nature of its chemical bonds.

Spectroscopic Property Predictions (e.g., Theoretical IR, NMR, UV-Vis Spectra) for Validation and Interpretation of Experimental Data

Computational methods can predict various spectroscopic properties of a molecule. The theoretical prediction of the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra of this compound would be a powerful tool for validating and interpreting experimental data. By comparing the calculated spectra with those obtained experimentally, a more confident assignment of spectral features to specific molecular vibrations, chemical shifts, and electronic transitions can be made.

Molecular Dynamics Simulations for Conformational Studies in Solution Phase

While gas-phase calculations provide fundamental insights, the behavior of a molecule in a solvent is often more relevant to its real-world applications. Molecular dynamics (MD) simulations could be employed to study the conformational dynamics of this compound in different solvents. These simulations would track the movements of the molecule over time, providing a dynamic picture of its flexibility and how it interacts with solvent molecules. This would be particularly important for understanding its behavior in biological systems or in solution-based chemical reactions.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity in chemical transformations. nextmol.comnih.gov These models are powerful tools in predictive chemistry, allowing for the estimation of reaction outcomes, rates, and the identification of key molecular features that govern reactivity. nih.govpatsnap.com

For this compound, specific QSRR studies are not extensively available in public literature. However, a theoretical QSRR model could be developed to predict its behavior in various chemical reactions. The development of such a model would involve several key steps:

Descriptor Calculation: A wide range of molecular descriptors for this compound and structurally related pyridine derivatives would be calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity, such as branching indices.

Geometric: Related to the 3D structure of the molecule.

Quantum-Chemical: Derived from quantum mechanical calculations, including dipole moment, orbital energies (HOMO/LUMO), and atomic charges. ias.ac.in

Model Building: Using a dataset of known reaction outcomes for similar compounds, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) would be employed to build a mathematical model. nih.gov This model would establish a quantitative relationship between the calculated descriptors and the observed reactivity.

Predictive Application: The established QSRR model could then be used to predict the reactivity of this compound. For instance, it could forecast its susceptibility to nucleophilic aromatic substitution at the positions bearing the chloro and bromo substituents or the reactivity of the ethanone group in condensation or reduction reactions. youtube.com The electronic effects of the electron-withdrawing halogen atoms and the acetyl group on the pyridine ring are expected to be significant descriptors in such a model.

Predictive modeling for this compound would focus on transformations such as cross-coupling reactions (e.g., Suzuki, Heck), where the bromo and chloro substituents serve as reaction handles, and reactions involving the ketone functionality.

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bond Acceptor/Donor Counts, LogP, TPSA)

The intermolecular forces a molecule can engage in are critical for determining its physical properties, such as solubility, boiling point, and its ability to interact with biological targets. Computational methods provide rapid and reliable predictions for these properties.

For this compound, key intermolecular interaction parameters can be predicted using established algorithms. These predictions are based on the molecule's structure and fragment-based contribution methods.

Hydrogen Bond Acceptors/Donors: Hydrogen bonding is a crucial intermolecular interaction. The pyridine nitrogen atom and the carbonyl oxygen atom in this compound are potential hydrogen bond acceptors. The molecule lacks conventional hydrogen bond donors (like -OH or -NH groups).

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity (oil-loving) or hydrophilicity (water-loving). It is a key factor in predicting the absorption and distribution of molecules in biological systems. srce.hr

Topological Polar Surface Area (TPSA): TPSA is defined as the surface area of all polar atoms (usually oxygen and nitrogen) in a molecule. peter-ertl.com It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. peter-ertl.com

Predicted values for these properties for this compound, obtained from computational prediction tools, are summarized in the table below.

| Property | Predicted Value | Description |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the carbonyl oxygen can accept hydrogen bonds. |

| Hydrogen Bond Donors | 0 | The molecule has no hydrogens attached to highly electronegative atoms. |

| LogP (Octanol/Water) | 2.20 | Indicates a moderate level of lipophilicity. |

| TPSA (Ų) | 29.54 | Suggests good potential for membrane permeability. |

These values are computationally predicted and may vary slightly depending on the algorithm used.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a high-intensity laser. acs.org These materials are crucial for technologies like frequency conversion and optical switching. nih.govacs.org Organic molecules, particularly those with conjugated π-systems and electron-donating/accepting groups, can exhibit significant NLO properties.

While specific experimental NLO data for this compound is not available, its properties can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT). researchgate.netjournaleras.com The key parameters that determine a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

For this compound, a computational study would involve:

Geometry Optimization: Obtaining the most stable 3D conformation of the molecule using a suitable DFT functional and basis set.

Property Calculation: Calculating the electronic properties (μ, α, and β) in the presence of an electric field.

The structure of this compound features a π-conjugated pyridine ring substituted with electron-withdrawing groups (bromo, chloro, and ethanone). This arrangement can lead to intramolecular charge transfer upon excitation, which is a key requirement for a significant NLO response. The first hyperpolarizability (β) is particularly important for second-harmonic generation (SHG). DFT calculations could predict this value and compare it to reference materials like urea (B33335) to assess its potential as an NLO material.

| NLO Property | Computational Method | Predicted Significance |

| Dipole Moment (μ) | DFT (e.g., B3LYP) | Moderate to high, due to electronegative substituents. |

| Polarizability (α) | DFT | Moderate, influenced by the aromatic system. |

| First Hyperpolarizability (β) | DFT | Potentially significant due to intramolecular charge transfer. |

The values in this table are illustrative of the expected outcomes from a computational study.

Thermodynamic Properties Calculation across Temperature Ranges

The thermodynamic properties of a compound, such as heat capacity (Cp), enthalpy (H), entropy (S), and Gibbs free energy (G), are fundamental to understanding its stability and behavior under different temperature conditions. Statistical thermodynamics, combined with quantum chemical calculations, allows for the prediction of these properties over a range of temperatures. nist.gov

The calculation process typically involves:

Frequency Calculation: After optimizing the molecular geometry using a method like DFT, vibrational frequency analysis is performed. These frequencies correspond to the various vibrational modes of the molecule.

Partition Function Calculation: The vibrational, rotational, and translational partition functions are calculated from the molecular parameters and vibrational frequencies.

Thermodynamic Property Derivation: The macroscopic thermodynamic properties are then derived from these partition functions at various temperatures.

For this compound, these calculations would reveal how its stability and energy content change with temperature. The Gibbs free energy (G), in particular, is crucial for predicting the spontaneity of reactions involving this compound at different temperatures. solubilityofthings.comlibretexts.org

A hypothetical table of calculated thermodynamic properties for this compound in the ideal gas state is presented below to illustrate the expected data from such a study.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Enthalpy (H) (kJ/mol) | Entropy (S) (J/mol·K) | Gibbs Free Energy (G) (kJ/mol) |

| 298.15 | 150.0 | 30.0 | 380.0 | -83.2 |

| 500 | 200.0 | 65.0 | 450.0 | -160.0 |

| 1000 | 250.0 | 180.0 | 550.0 | -370.0 |

Note: The values in this table are hypothetical and serve as an example of data that would be generated from a detailed computational thermodynamic analysis.

Future Research Directions and Unexplored Avenues for 1 5 Bromo 6 Chloropyridin 2 Yl Ethanone

Development of More Sustainable and Greener Synthetic Routes for the Compound

The development of environmentally benign synthetic methodologies is a paramount goal in contemporary chemical research. While specific synthetic routes for 1-(5-Bromo-6-chloropyridin-2-yl)ethanone are not extensively detailed in publicly available literature, future research could focus on greener approaches. Traditional methods for creating similar structures might involve multi-step processes with harsh reagents. Future explorations should aim to improve upon these aspects.

For instance, a one-step synthesis method for 5-bromo-2-chloropyrimidine (B32469) has been developed using 2-hydroxypyrimidine, hydrobromic acid, and hydrogen peroxide as a catalyst, followed by reaction with phosphorus oxychloride. google.com This approach is highlighted as simplifying the production process and increasing the utilization of bromine. google.com Similar strategies could be investigated for the synthesis of this compound, potentially starting from a substituted hydroxypyridine.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the synthesis of substituted pyridines. mdpi.commdpi.com Research into a convergent synthesis, where the acetyl group and halogen atoms are introduced in the final steps via catalytic methods, could lead to a more efficient and sustainable process. The use of earth-abundant metal catalysts or even metal-free reaction conditions would represent a significant advancement in the green synthesis of this compound.

Table 1: Potential Green Synthesis Strategies

| Strategy | Potential Advantage |

| One-pot synthesis | Reduced waste, time, and energy consumption. |

| Catalytic C-H activation | Avoids pre-functionalization of starting materials. |

| Flow chemistry | Improved safety, scalability, and reaction control. |

| Use of bio-based solvents | Reduced environmental impact of the reaction medium. |

Exploration of Novel Reactivity Patterns and Catalytic Applications in Organic Synthesis

The unique electronic properties conferred by the two different halogen atoms and the acetyl group suggest that this compound could exhibit novel reactivity. The bromine and chlorine atoms offer differential reactivity in cross-coupling reactions, allowing for sequential and site-selective functionalization.

Future research should systematically explore the selective coupling at the C-Br versus the C-Cl bond under various catalytic conditions (e.g., using palladium, nickel, or copper catalysts). This would enable the stepwise introduction of different substituents, providing a pathway to a diverse library of new molecules. For example, Suzuki or Stille coupling could be used to introduce aryl or alkyl groups, while Buchwald-Hartwig amination could be employed to install nitrogen-based functionalities. The acetyl group itself can be a handle for further transformations, such as aldol (B89426) condensations, reductions to the corresponding alcohol, or conversion to an oxime.

The pyridine (B92270) nitrogen atom can also play a role in catalysis, either by coordinating to a metal center or by acting as a Brønsted base. The potential for this compound to serve as a ligand in transition metal catalysis is an exciting and unexplored avenue.

Design and Synthesis of Advanced Functional Materials Incorporating the Halogenated Pyridine Moiety

Halogenated pyridines are valuable building blocks for functional materials due to their electronic properties, ability to participate in halogen bonding, and thermal stability. The incorporation of the 5-bromo-6-chloropyridin-2-yl moiety into larger molecular architectures could lead to materials with interesting photophysical or electronic properties.

Future work could focus on synthesizing oligomers or polymers containing this unit. The differential reactivity of the C-Br and C-Cl bonds could be exploited to create well-defined, alternating co-polymers. Such materials could find applications as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The presence of the halogen atoms could also be used to tune the intermolecular interactions in the solid state, potentially leading to materials with interesting crystal packing and charge-transport properties.

Table 2: Potential Applications in Materials Science

| Material Type | Potential Application | Rationale |

| Conjugated Polymers | Organic Electronics (OLEDs, OPVs) | The pyridine ring can act as an electron-accepting unit. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | The pyridine nitrogen can coordinate to metal ions. |

| Liquid Crystals | Display technologies | The rigid, anisotropic shape of the molecule could favor liquid crystalline phases. |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Methods

A thorough understanding of the electronic structure and reactivity of this compound is crucial for its rational application in synthesis and materials science. While experimental data for this specific compound is scarce, advanced spectroscopic techniques and computational chemistry offer powerful tools to fill this knowledge gap.

Future research should involve a detailed spectroscopic characterization of the compound using techniques such as 1H, 13C, and 15N NMR spectroscopy, as well as infrared (IR) and Raman spectroscopy. nih.govchemicalbook.comspectrabase.com This data would provide valuable information about the molecular structure and bonding. UV-Vis and fluorescence spectroscopy could be used to probe its photophysical properties.

Computational studies, such as those employing Density Functional Theory (DFT), can provide deep insights into the molecule's geometry, electronic structure, and reactivity. nih.gov DFT calculations could be used to predict the relative reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, to understand the nature of its frontier molecular orbitals, and to simulate its spectroscopic properties. mdpi.com Such computational studies would be invaluable for guiding the design of new reactions and materials. nih.gov

Expanding the Library of Complex Molecules and Scaffolds Enabled by this Chemical Building Block

Perhaps the most significant future direction for this compound is its use as a versatile building block for the synthesis of more complex and biologically active molecules. The pyridine ring is a common motif in many pharmaceuticals and agrochemicals. The presence of three distinct functional handles (bromo, chloro, and acetyl) on this scaffold allows for the rapid generation of molecular diversity.

Future research should focus on utilizing this building block in the synthesis of novel heterocyclic systems. For example, the acetyl group could be used as a starting point for the construction of fused ring systems, such as pyridopyrimidines or pyridothiazoles. The halogen atoms could be sequentially replaced to introduce a variety of substituents, leading to the creation of large and diverse chemical libraries for high-throughput screening. The synthesis of bipyridine derivatives, which are important ligands in catalysis and materials science, is another promising avenue. mdpi.com

By systematically exploring the reactivity of this compound and leveraging its potential as a versatile building block, the chemical community can unlock new opportunities in drug discovery, materials science, and catalysis.

Q & A

Q. Table 1: Comparison of Halogenated Pyridine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.